2-Amino-3-(2-chlorophenyl)propan-1-ol
Overview
Description
2-Amino-3-(2-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound consists of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Amino-3-(2-chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-Amino-3-(2-chlorophenyl)propan-1-one
Reduction: 2-Amino-3-(2-chlorophenyl)propan-1-amine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-3-(2-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)propan-1-ol
- 2-Amino-3-(4-chlorophenyl)propan-1-ol
- 2-Amino-3-(2-bromophenyl)propan-1-ol
Uniqueness
2-Amino-3-(2-chlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-amino-3-(2-chlorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMXKEQJVRSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304367 | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37844-07-8 | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37844-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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